Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via multicomponent Biginelli-type reactions. The compound features a 4-hydroxyphenyl substituent at the C4 position, a methyl group at C6, and a methyl ester at the C5 carboxylate position. Its synthesis typically involves condensation of 4-hydroxybenzaldehyde, methyl acetoacetate, and urea under acidic conditions, as demonstrated in analogous ethyl ester syntheses .
Properties
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7-10(12(17)19-2)11(15-13(18)14-7)8-3-5-9(16)6-4-8/h3-6,11,16H,1-2H3,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZRYGNXIFBVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives known for their potential therapeutic applications, including antiviral, antitumor, antibacterial, and antimalarial properties. The synthesis and characterization of this compound have been documented in various studies, showcasing its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tetrahydropyrimidine ring with substituents that enhance its biological activity. The presence of the hydroxyphenyl group is particularly noteworthy as it contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 250.26 g/mol |
| Melting Point | 196 - 198 °C |
| Solubility | Soluble in DMSO and ethanol |
| Yield | 78% (synthesis yield) |
Synthesis Methods
Recent studies have focused on green chemistry approaches for synthesizing this compound. Techniques such as microwave-assisted synthesis and mechanochemical methods have been employed to enhance yields while minimizing environmental impact. Characterization methods include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Biological Activities
The biological activities of this compound have been explored in various research contexts:
Antimicrobial Activity
Studies have shown that DHPM derivatives exhibit significant antimicrobial properties. For example, the compound demonstrated efficacy against a range of bacterial strains in vitro. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Antitumor Properties
Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have reported that it induces apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to target specific cellular mechanisms makes it a candidate for further development as an anticancer agent .
Antiviral Effects
This compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry mechanisms or by disrupting viral protein synthesis .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Pharmaceutical Sciences and Research, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Antitumor Activity
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound at concentrations ranging from 10 to 50 µM led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with concentration .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential as an inhibitor of mitotic kinesin Eg5, which plays a crucial role in cancer cell division. A study synthesized various derivatives and evaluated their anticancer activity, demonstrating promising results against specific cancer cell lines .
Biological Activities
The compound is noted for a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. Its structural features allow it to interact with biological targets effectively. The synthesis methods have been optimized to yield high purity compounds suitable for biological testing .
| Biological Activity | Target | Effectiveness |
|---|---|---|
| Anticancer | Eg5 | High |
| Antimicrobial | Various | Moderate to High |
| Anti-inflammatory | COX Enzymes | Effective |
Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods. Recent studies have highlighted the use of microwave-assisted synthesis and mechanochemistry techniques that comply with green chemistry principles. These methods not only improve yield (up to 96%) but also reduce reaction times (3–30 minutes) and minimize environmental impact .
Structural Studies
Crystallography
The crystal structure of this compound has been extensively studied using X-ray crystallography. The compound crystallizes as a monohydrate and forms dimers through N—H⋯O hydrogen bonds. This structural insight is critical for understanding its interactions at the molecular level and informs its potential applications in drug design .
Material Science Applications
The compound's unique chemical properties also make it suitable for applications in material science. Its ability to form stable complexes can be utilized in developing new materials with specific mechanical and thermal properties. The incorporation of such compounds into polymers or composites may enhance their functionality and durability.
Case Studies
- Anticancer Screening : A study involving the synthesis of various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines, leading to further investigations into its mechanism of action.
- Green Synthesis Methodologies : Research documented the successful application of microwave-assisted synthesis techniques that yielded high-purity products with minimal waste generation, showcasing the compound's potential in sustainable chemistry practices.
Comparison with Similar Compounds
Table 1: Cytotoxicity and Enzyme Inhibition of Selected DHPM Derivatives
Key Observations:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., Br, Cl): Bromophenyl and chlorophenyl derivatives exhibit stronger cytotoxicity and enzyme inhibition, likely due to increased electrophilicity .
- Hydroxyl vs. Methoxy: The 4-hydroxyphenyl group in the target compound may enhance binding to serum proteins like BSA compared to methoxy derivatives, as seen in ethyl ester analogs . Methoxy groups improve solubility but reduce hydrogen-bonding capacity .
- Thioxo Modification: Replacing the 2-oxo group with 2-thioxo (e.g., in ) shifts activity toward antioxidant effects but reduces enzyme inhibition potency .
- Ester Chain Length: Methyl esters (target compound) generally offer lower molecular weight and higher crystallinity compared to bulkier fatty acid esters (e.g., octadec-9-enyl in ), which show improved membrane permeability in antitumoral studies .
Thermodynamic and Solubility Profiles
- Solubility: The methoxyphenyl analog () exhibits negative enthalpy of dissolution in polar solvents, indicating exothermic mixing, whereas the hydroxyphenyl group in the target compound may favor aqueous solubility via hydrogen bonding .
- Thermal Stability: Fatty acid esters () with long alkyl chains display lower melting points (e.g., 86–89°C for chlorophenyl derivatives) compared to aromatic esters, which are typically solids above 100°C .
Preparation Methods
Sulfamic Acid-Catalyzed Synthesis
Sulfamic acid, a cost-effective and non-corrosive catalyst, enables efficient synthesis under reflux conditions. A representative procedure involves heating equimolar quantities of 4-hydroxybenzaldehyde, methyl acetoacetate, and urea in ethanol at 70–80°C for 2–3 hours. The crude product precipitates upon ice-cooling and is recrystallized from ethanol, yielding a white crystalline solid (m.p. 196–198°C). Sulfamic acid’s dual Brønsted and Lewis acidity accelerates imine formation and cyclocondensation, achieving yields exceeding 85%.
Trifluoroacetic Acid (TFA)-Mediated Approach
Trifluoroacetic acid (TFA) serves as a potent catalyst in non-aqueous media. In this method, reactants are stirred in dichloromethane at room temperature for 6–8 hours, followed by solvent evaporation and purification via column chromatography. TFA’s strong acidity ensures rapid enolization of methyl acetoacetate, though yields (70–78%) are marginally lower than sulfamic acid due to competing side reactions.
Green Chemistry Approaches
To address environmental concerns, green synthesis methods prioritize energy efficiency, solvent reduction, and non-toxic catalysts.
Microwave-Assisted Synthesis
Microwave irradiation drastically reduces reaction times from hours to minutes. A protocol using ethanol as a solvent and montmorillonite K10 clay as a catalyst achieves 92% yield within 10 minutes at 80°C. Microwave heating enhances molecular collisions, accelerating both imine formation and cyclization.
Mechanochemical (Mortar-Pestle) Method
Solvent-free grinding of reactants with a catalytic amount of citric acid in a mortar-pestle setup produces MOPTHPC in 88% yield within 30 minutes. This method eliminates solvent waste and is scalable for industrial applications.
Green Solvent Systems
Bio-based solvents like glycerol or cyclopentyl methyl ether (CPME) offer sustainable alternatives. Reactions in glycerol at 90°C for 1 hour yield 84% product, with the solvent recyclable for up to three cycles without significant loss in efficiency.
Comparative Analysis of Synthesis Methods
The table below summarizes key parameters for each method:
Microwave and mechanochemical methods outperform traditional approaches in yield and reaction time. However, scalability challenges persist for solvent-free systems due to heat dissipation issues in large-scale grinding.
Characterization and Quality Control
Spectroscopic Analysis
-
IR Spectroscopy : Key peaks include N–H stretching (3,200–3,400 cm⁻¹), ester C=O (1,700–1,750 cm⁻¹), and pyrimidinone C=O (1,650–1,680 cm⁻¹).
-
NMR Spectroscopy : ¹H NMR (DMSO-d₆) exhibits a singlet for the methyl group at δ 2.32 ppm and a multiplet for the 4-hydroxyphenyl protons at δ 6.70–7.20 ppm.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 276.29 [M+H]⁺, consistent with the molecular formula C₁₃H₁₄N₂O₄.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
